N-(4-amino-3-chlorophenyl)methanesulfonamide

Description

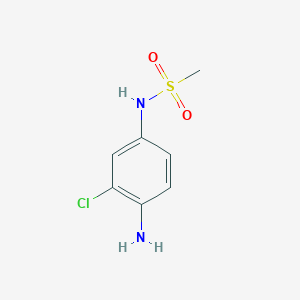

N-(4-Amino-3-chlorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a substituted phenyl ring. The phenyl ring features a chlorine atom at the 3-position and an amino group (-NH₂) at the 4-position. This substitution pattern distinguishes it from related compounds, as the amino and chloro groups influence electronic properties, solubility, and biological interactions. Sulfonamides are widely studied for their bioactivity, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

N-(4-amino-3-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-5-2-3-7(9)6(8)4-5/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKHDQYJIUEXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57165-03-4 | |

| Record name | N-(4-amino-3-chlorophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3-chlorophenyl)methanesulfonamide typically involves the reaction of 4-amino-3-chlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-amino-3-chlorophenyl)methanesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in developing drugs targeting bacterial infections and other diseases.

Enzyme Inhibition Studies

The compound exhibits significant enzyme inhibition properties, particularly in binding to specific molecular targets. This mechanism involves blocking substrate access to active sites, making it a candidate for further drug development. The sulfonamide group enhances its ability to form hydrogen bonds with biological molecules, crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound displays notable antimicrobial properties, particularly against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Antimicrobial Efficacy Data

| Microorganism | Inhibition Zone (mm) | Reference Drug (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Escherichia coli | 16 | 28 |

| Candida albicans | 15 | 20 |

In studies comparing its efficacy with standard antibiotics, the compound demonstrated varying degrees of effectiveness, indicating its potential as an antimicrobial agent .

Case Study 1: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial activity of this compound against several pathogenic strains using the agar diffusion method. The results indicated that the compound effectively inhibited bacterial growth, showing comparable results to established antibiotics.

Case Study 2: Molecular Docking Analysis

Molecular docking studies revealed that this compound binds effectively to target enzymes, demonstrating favorable binding interactions similar to known inhibitors like Methotrexate. The binding affinity was quantified, indicating strong potential for therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-amino-3-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-amino-3-chlorophenyl)methanesulfonamide with structurally related sulfonamide derivatives, focusing on substitutions, physicochemical properties, synthesis, and applications.

Key Observations

Steric hindrance: The absence of bulky groups (e.g., -CH₃ in ) may improve binding efficiency in biological systems.

Synthesis :

- Most analogs are synthesized via sulfonylation of substituted anilines (e.g., 4-chloroaniline , 3-chloro-4-methylaniline ).

- Complex derivatives (e.g., ) involve multi-step reactions, such as epoxide ring-opening with amines.

Applications: Pharmaceutical intermediates: N-(4-chlorophenyl)methanesulfonamide and N-(4-aminomethyl) derivatives are explicitly used in drug synthesis. Biological activity: Substitutions influence target specificity. For example, the piperazine-dichlorophenyl derivative in acts as an NMDA receptor inhibitor.

Research Findings and Data Gaps

- Physicochemical Data: Melting points, solubility, and stability data for this compound are absent in the provided evidence. These properties can be inferred from analogs but require experimental validation.

- Biological Activity: While sulfonamides are known for antimicrobial and enzyme-inhibiting properties , the bioactivity of the 4-amino-3-chloro derivative remains speculative without direct studies.

- Crystallography: Studies on N-(4-chlorophenyl)succinamide monohydrate highlight the importance of hydrogen bonding in crystal packing, suggesting similar intermolecular interactions for the target compound.

Biological Activity

N-(4-amino-3-chlorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as an enzyme inhibitor and potential antimicrobial agent. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₇H₉ClN₂O₂S

- Molecular Weight : Approximately 208.68 g/mol

- Functional Groups : Contains an amino group and a chloro substituent on a phenyl ring, linked to a methanesulfonamide moiety.

The presence of these functional groups enhances the compound's ability to interact with biological targets, making it a valuable candidate for drug development.

This compound primarily functions as an enzyme inhibitor. Its mechanism involves:

- Binding to Active Sites : The compound binds to specific enzymes, blocking substrate access and preventing catalysis. This inhibition can lead to various biological effects, including antimicrobial activity.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for microbial survival and proliferation, making it a candidate for further investigation in antimicrobial therapies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth through its enzyme inhibition mechanism. This property positions it as a potential therapeutic agent in treating infections caused by resistant bacterial strains.

Enzyme Inhibition Studies

The compound has been employed in studies focusing on enzyme inhibition, particularly:

- Carbonic Anhydrase Inhibition : It shows potential in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes. Inhibition of this enzyme can affect pH regulation and ion transport across membranes.

- Protease Inhibition : this compound has been studied for its ability to inhibit proteases, which are crucial for viral replication processes, including those of SARS-CoV-2 .

Study 1: Enzyme Inhibition and Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt metabolic pathways through enzyme inhibition was highlighted, showcasing its potential as a broad-spectrum antimicrobial agent .

Study 2: Structural Activity Relationship (SAR)

Research focused on the structural modifications of sulfonamide derivatives revealed that the presence of both amino and chloro groups significantly enhanced the biological activity of this compound compared to similar compounds lacking these groups. This study emphasized the importance of functional group positioning in determining the efficacy of sulfonamide-based drugs .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)methanesulfonamide | Lacks amino group | Reduced reactivity |

| N-(4-amino-phenyl)methanesulfonamide | Lacks chloro group | Different chemical properties |

| This compound | Contains both amino and chloro groups | Enhanced enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.